N-(1,2-benzoxazol-3-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(1,2-benzoxazol-3-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 1,2-benzoxazole with 4-methoxyphenylacetic acid or its derivatives. Common reagents and conditions used in these reactions include:
Reagents: 1,2-benzoxazole, 4-methoxyphenylacetic acid, coupling agents (e.g., EDC, DCC), and catalysts (e.g., DMAP).
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under reflux or at room temperature, depending on the specific protocol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzoxazol-3-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to specific biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
N-(1,2-benzoxazol-3-yl)-2-phenylacetamide: Lacks the methoxy group, which might affect its biological activity and chemical reactivity.
N-(1,2-benzoxazol-3-yl)-2-(4-hydroxyphenyl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.
Uniqueness
N-(1,2-benzoxazol-3-yl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the benzoxazole ring and the methoxyphenyl group, which can confer specific chemical and biological properties. The methoxy group can influence the compound’s lipophilicity, electronic properties, and interactions with biological targets.
Properties
Molecular Formula |
C16H14N2O3 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H14N2O3/c1-20-12-8-6-11(7-9-12)10-15(19)17-16-13-4-2-3-5-14(13)21-18-16/h2-9H,10H2,1H3,(H,17,18,19) |
InChI Key |
YKOCKGOPQZTVPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
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